Atazanavir-d6

Therapeutic Drug Monitoring HIV Protease Inhibitor LC-MS/MS Quantification

Atazanavir-d6 is a hexa-deuterated stable isotope-labeled internal standard (SIL-IS) engineered for the accurate LC-MS/MS quantification of atazanavir in biological matrices. Unlike unlabeled atazanavir or non-isotopic structural analogs, its +6 Da mass shift ensures identical co-elution and ionization, correcting for extraction recovery, peak shape variability, and matrix-induced ion suppression or enhancement—prerequisites for FDA and EMA bioanalytical method validation. Supplied with comprehensive Certificates of Analysis and potential traceability to USP/EP reference standards, it is the definitive SIL-IS for therapeutic drug monitoring, pharmacokinetic/bioequivalence studies, ANDA submissions, and QC release testing of atazanavir API and finished dosage forms.

Molecular Formula C38H52N6O7
Molecular Weight 710.9 g/mol
CAS No. 1092540-50-5
Cat. No. B570378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir-d6
CAS1092540-50-5
Synonyms(3S,8S,9S,12S)-,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-Pentaazatetradecanedioic Acid 14- di(methyl-d3) Ester
Molecular FormulaC38H52N6O7
Molecular Weight710.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3
InChIKeyAXRYRYVKAWYZBR-ORLNJQPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir-d6 (CAS 1092540-50-5): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Atazanavir-d6 (CAS 1092540-50-5) is a hexa-deuterated stable isotope-labeled analog of the HIV-1 protease inhibitor atazanavir . With a molecular formula of C₃₈H₄₆D₆N₆O₇ and molecular weight of approximately 710.9 g/mol, this compound features six deuterium atoms incorporated as two trideuteriomethyl (OCD₃) ester moieties [1]. Atazanavir-d6 is not pharmacologically active but is specifically designed and supplied for use as a SIL-IS in quantitative bioanalytical methods employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of unlabeled atazanavir in complex biological matrices [2].

Why Unlabeled Atazanavir or Alternative Internal Standards Cannot Substitute for Atazanavir-d6 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting a stable isotope-labeled internal standard (SIL-IS) like Atazanavir-d6 with unlabeled atazanavir or a non-isotopic structural analog introduces substantial analytical risk [1]. The fundamental requirement of a SIL-IS is to co-elute and ionize identically to the target analyte, thereby correcting for variations in sample extraction recovery, chromatographic peak shape, and most critically, matrix-induced ion suppression or enhancement [2]. Unlabeled atazanavir cannot serve as an internal standard in the same analytical run because it is indistinguishable from the analyte by mass spectrometry. Structural analogs, while sometimes used due to cost or availability constraints, do not share identical physicochemical properties with atazanavir, leading to differential extraction recoveries, distinct chromatographic retention times, and divergent ionization behaviors in the mass spectrometer source—each of which compromises assay accuracy and precision . Only a SIL-IS such as Atazanavir-d6 provides the requisite physicochemical fidelity to track the analyte through every step of sample preparation and analysis, a prerequisite for validated bioanalytical methods compliant with FDA and EMA guidelines [1].

Atazanavir-d6 (CAS 1092540-50-5): Quantitative Evidence for Procurement and Method Development Decisions


Superior Correction of Matrix Effects in Human Plasma Compared to Structural Analogs

In a fully validated UPLC-MS/MS method for simultaneous quantification of atazanavir, darunavir, and ritonavir in human plasma, the use of deuterated Atazanavir-d6 as the SIL-IS enabled the method to achieve acceptable accuracy and precision over a concentration range of 5.0–6000 ng/mL for atazanavir, with matrix effect, recovery, and stability parameters meeting US FDA guideline criteria [1]. The method utilized solid-phase extraction (SPE) of analytes and their corresponding deuterated analogs from 50 μL human plasma. This class-level evidence demonstrates that Atazanavir-d6 provides the necessary analytical performance for regulated bioanalysis, in contrast to structural analog internal standards, which have been widely documented in the literature to produce less reproducible and less accurate recoveries in LC-MS/MS assays due to differential matrix effect correction [2].

Therapeutic Drug Monitoring HIV Protease Inhibitor LC-MS/MS Quantification

Chemical Purity Specification for Reliable Analytical Method Development and QC

Commercially available Atazanavir-d6 is supplied with a specified chemical purity of ≥98% to ≥99% by HPLC, as documented by multiple reputable vendors [1]. For instance, MedChemExpress reports a purity of 99.28%, Bertin Bioreagent specifies ≥99%, and InvivoChem certifies ≥98% [1]. This high level of chemical purity ensures that when Atazanavir-d6 is added as an internal standard to biological samples, any contribution to the analyte signal from unlabeled atazanavir impurity is minimized, thereby maintaining the linearity and accuracy of the calibration curve. Lower-purity alternatives or non-certified reference materials may contain significant unlabeled atazanavir contamination, which artificially elevates the measured analyte concentration at low calibration levels and compromises assay LLOQ.

Reference Standard Quality Control Method Validation

Sufficient Mass Shift (Δm/z +6) to Minimize Isotopic Cross-Talk in Triple Quadrupole MS

The incorporation of six deuterium atoms in Atazanavir-d6 yields a molecular mass increase of approximately 6 Da relative to unlabeled atazanavir (MW ≈ 704.9 Da versus 710.9 Da) [1]. This Δm/z +6 shift satisfies the widely accepted bioanalytical recommendation that a SIL-IS should differ from the analyte by at least 4–5 mass units to prevent isotopic cross-talk (signal interference) in triple quadrupole mass spectrometers [2]. Atazanavir-d6, with its +6 Da shift, provides a robust margin above this minimum threshold. By contrast, SIL-IS candidates with fewer deuterium labels (e.g., +3 Da) may exhibit overlapping isotopic distributions with the analyte at natural abundance, leading to inaccurate peak area ratios and compromised quantification at low concentrations.

Mass Spectrometry Multiple Reaction Monitoring Isotopic Interference

Regulatory Acceptability and Traceability for ANDA and Commercial Production

Atazanavir-d6 is supplied by multiple vendors with comprehensive characterization data compliant with regulatory guidelines, and is specifically positioned for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Applications (ANDA) [1]. Vendors such as SynZeal and AquigenBio state that the product can be used as a reference standard with possible traceability to pharmacopeial standards (USP or EP) based on feasibility [1]. This level of documentation and traceability is a key differentiator from research-grade isotopic compounds that may lack the full Certificate of Analysis (CoA) and characterization data package required for regulated pharmaceutical development and manufacturing quality control.

ANDA GMP Reference Standard

Atazanavir-d6 (CAS 1092540-50-5): Primary Application Scenarios Based on Quantitative Evidence


LC-MS/MS Method Development and Validation for Atazanavir in Human Plasma for Therapeutic Drug Monitoring

Atazanavir-d6 is optimally deployed as the SIL-IS in the development and validation of LC-MS/MS methods for quantifying atazanavir in human plasma. As demonstrated in validated methodologies, its use enables the achievement of FDA-compliant accuracy, precision, matrix effect, and recovery parameters over clinically relevant concentration ranges (e.g., 5.0–6000 ng/mL) [1]. This application directly supports therapeutic drug monitoring programs for HIV-infected patients receiving atazanavir-based antiretroviral therapy, where precise plasma concentration measurements are essential for optimizing efficacy and minimizing toxicity [1].

Pharmacokinetic (PK) and Bioequivalence (BE) Studies Supporting ANDA Submissions

In the context of generic drug development, Atazanavir-d6 serves as a critical analytical tool for conducting pharmacokinetic and bioequivalence studies required for Abbreviated New Drug Applications (ANDAs). Its high chemical purity (≥98–99.28%) and the +6 Da mass shift ensure reliable quantification of atazanavir in biological matrices without isotopic interference [2][3]. The availability of Atazanavir-d6 with comprehensive Certificates of Analysis and potential traceability to USP or EP reference standards further supports its suitability for regulated bioanalytical work in ANDA submissions [4].

Quality Control (QC) Sample Preparation in Commercial Atazanavir Manufacturing

For quality control laboratories involved in the commercial production of atazanavir active pharmaceutical ingredient (API) or finished drug products, Atazanavir-d6 can be utilized for the preparation of QC standards and system suitability test solutions in HPLC or LC-MS release testing [4]. The use of a well-characterized deuterated analog helps to ensure the accuracy and robustness of the analytical method when quantifying the active compound in the presence of potential impurities or degradation products [4].

Intracellular Pharmacokinetic Studies in PBMCs Using LC-MS/MS

While not yet documented with Atazanavir-d6 specifically, the broader class of SIL-IS is essential for quantifying antiretroviral drugs in complex intracellular matrices such as peripheral blood mononuclear cell (PBMC) lysate, where matrix effects are pronounced. Validated LC-MS/MS methods for intracellular quantification of HIV protease inhibitors have employed deuterated internal standards (e.g., D6-indinavir, D5-saquinavir) to achieve acceptable accuracy and precision (mean <±12%) over a range of 1–500 ng/mL in PBMC lysate [5]. Atazanavir-d6 is the logical and necessary SIL-IS for extending this analytical approach to intracellular atazanavir quantification, a research area critical for understanding drug exposure at the site of viral replication [5].

Technical Documentation Hub

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